molecular formula C9H14N2 B093267 4-Dimethylaminobenzylamine CAS No. 19293-58-4

4-Dimethylaminobenzylamine

Cat. No. B093267
CAS RN: 19293-58-4
M. Wt: 150.22 g/mol
InChI Key: PDJZOFLRRJQYBF-UHFFFAOYSA-N
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Description

Synthesis and in vivo evaluation of halogenated derivatives

The study presented in paper focuses on the synthesis of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, which exhibit high binding affinity and selectivity to the human brain serotonin transporter (SERT). The derivatives were synthesized with the intention of exploring the potential of compounds substituted on ring B of the phenylthiophenyl core structure. The in vitro binding studies showed that the synthesized compounds had high SERT affinity, and the in vivo evaluations using microPET images indicated high uptake in SERT-rich regions of the monkey brain. The specificity of the binding to SERT was confirmed by displacement with citalopram.

Chromophoric reagent for protein sequence analysis

Paper introduces a new chromophoric reagent, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, synthesized to improve peptide sequence analysis. The synthesis method and the preparation of thiohydantoins of amino acids are described, along with their separation by chromatography. The reagent allows for the detection of amino acids in pmol amounts and provides a color change feature that is valuable for sequence analysis.

Antirhinovirus activity of 2-substituted-6-(dimethylamino) derivatives

The research in paper involves the synthesis of a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines to evaluate their antirhinovirus activity. The study found that the antiviral activity was associated with C-2 lipophilic, electron-withdrawing substituents. The most active compound displayed significant activity against rhinovirus serotype 1B, although the activity varied across different serotypes.

Novel Dinuclear N-Substituted derivatives of Rhenium(I)

In paper , the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of Rhenium(I) is reported. The study provides a detailed analysis of the crystal structures, conformational analysis, and reactivity of these compounds. Theoretical calculations were performed to identify the most stable species, and the stability of the dimers in solution was investigated using NMR spectroscopy.

Antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione

Paper describes the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its evaluation for antidepressant activity in mice. The compound did not inhibit the uptake of biogenic amines or have monoamine oxidase inhibitory activity, suggesting a different mechanism of action from traditional antidepressants.

Synthesis and analysis of 1-(4-Dimethylaminobenzyl)-2-(4-dimethylaminophenyl)-benzimidazole

The compound synthesized in paper was confirmed to be 1-(4-dimethylaminobenzyl)-2-(4-dimethylaminophenyl)-benzimidazole through X-ray crystallography. Density functional theory calculations were used to propose a reaction mechanism for the formation of the compound, which involved a rearrangement of the initially formed bis-Schiff base.

Crystal Structure of a 4-[(1E)-(2,3-Dihydroxybenzylidene)amino] derivative

Paper reports the synthesis and crystal structure determination of a pyrazolone derivative. The structure was analyzed using X-ray crystallography, revealing intermolecular hydrogen bonds and a π-π stacking interaction. The molecular structure adopts a trans configuration about the central C=N double bond.

Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine

The process for synthesizing N,N-Dimethyl-4-nitrobenzylamine is detailed in paper . The method involves using methylene chloride as the reaction solvent and dimethylamine hydrochloride as an auxiliary material. The improved process yields a high reaction yield and is considered environmentally friendly and suitable for industrial production.

Synthesis of 3,4-Dimethoxybenzylamine

Finally, paper explores two synthetic routes for 3,4-dimethoxybenzylamine. The first route starts with vanillin and involves methylation, oxidation, and reduction, while the second route starts with 3,4-dimethoxybenzoic acid and involves chlorination, amidation, and reduction. The first route proved to be more suitable for industrial manufacture with an overall yield of 81.7%.

Scientific Research Applications

  • Synthetic Technology and Industrial Applications : It serves as an important intermediate for organic synthesis, widely used in medicine, pesticide, and chemical fields. A study improved the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, a related compound, noting its low production cost and environmental friendliness (Wang Ling-ya, 2015).

  • Pharmacology and Toxicology : A derivative, 25I-NBOMe, a N-methoxybenzyl-substituted phenethylamine, has been studied for its severe toxicity and serotoninergic effects, highlighting the importance of understanding such compounds in clinical toxicology (S. Hill et al., 2013).

  • Bioanalytical Method Development : In a study, 4-dimethylaminopyridine (DMAP), a similar compound, was used to stabilize 4-fluorobenzyl chloride in human plasma, demonstrating its utility in developing sensitive and robust bioanalytical methods (Eric Yang et al., 2005).

  • Metabolism Studies of Psychoactive Substances : The metabolic profile of N-2-methoxybenzylated compounds (NBOMes) was investigated to understand their metabolism in various biological systems, underlining the significance of such compounds in pharmacokinetic studies (A. Šuláková et al., 2021).

  • Antidepressant Research : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was synthesized and tested for antidepressant activity, demonstrating its potential in developing new antidepressant drugs (F. Wessels et al., 1980).

  • Chemical Analysis Techniques : Used for the highly sensitive and simple precolumn derivatization method for simultaneous determination of 5-hydroxyindoles and catecholamines in plasma and urine (H. Iizuka et al., 1999).

  • Drug Delivery and Tissue Engineering : Encapsulated in poly(lactic acid) (PLA) membranes, certain analogs of 4-dimethylaminobenzylamine have applications in controlled drug release systems and tissue engineering (GA. Alcántara Blanco et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4-Dimethylaminobenzylamine is a versatile chemical compound with numerous scientific applications. It finds use in research as a catalyst, reagent, and building block, enabling advancements in various fields including organic synthesis and pharmaceutical development.

Relevant Papers One relevant paper describes the use of 4-Dimethylaminobenzylamine as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles and its application to their quantification in human platelet-poor plasma .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZOFLRRJQYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940965
Record name 4-(Aminomethyl)-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminobenzylamine

CAS RN

6406-74-2, 19293-58-4
Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dimethylaminobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)benzylamine
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Record name 4-(Aminomethyl)-N,N-dimethylaniline
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Synthesis routes and methods

Procedure details

Commercially available 4-dimethylaminobenzonitrile 18i (2 g, 13.7 mmol) dissolved in 15 ml of ether was added dropwise at 0° C. to LiAlH4 (2 equiv., 1 g) suspended in diethyl ether (40 ml). The mixture was stirred at room temperature for 24 hours. The reaction was quenched by addition of water and filtrated and the salts were washed with ether. The organic phase was separated, anhydrified and evaporated giving 1.85 g of a pale yellow oil. Yield=90% 1HNMR (DMSO, 200 MHz) δ 1.60 (2H, bs), 2.84 (6H, s), 3.57 (2H, s), 6.67 (2H, d, J=8.8 Hz), 7.12 (2H, d, J=8.6 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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